2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound is a heterocyclic organic molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with a benzo[d][1,3]dioxol-5-yl group and a 2-(4-isopropoxyphenyl)-5-methyloxazol-4-ylmethyl moiety. The benzo[d][1,3]dioxol-5-yl (piperonyl) group is a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design . The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding . The isopropoxy substituent on the phenyl ring may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C27H24N4O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
FXYIPNNODLNMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of pyrazolo[1,5-a]pyrazin derivatives, characterized by a benzo[d][1,3]dioxole moiety and an oxazole ring. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 366.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P | 3.45 |
Research indicates that this compound exhibits diverse biological activities, primarily through the modulation of various signaling pathways. It has been shown to interact with:
- Enzymes : Inhibition of specific kinases involved in cancer cell proliferation.
- Receptors : Modulation of neurotransmitter receptors, which may affect mood and anxiety levels.
- Cellular Pathways : Induction of apoptosis in cancer cells via mitochondrial pathways.
Pharmacological Effects
- Anticancer Activity : Studies demonstrate that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research examined the effects of this compound on MCF-7 (breast cancer) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, this compound was administered to neuronal cell cultures. The findings showed a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
Core Heterocycles: The target compound’s pyrazolo[1,5-a]pyrazinone core is distinct from pyrazolo[1,5-c]benzoxazines (e.g., ) and pyrazolo[1,5-a]pyrimidines (e.g., ), which may alter electronic properties and binding modes.
The oxazole moiety is absent in most analogs except for pyrazolo-pyrimidine derivatives (e.g., ), where halogen substituents (e.g., Cl) enhance reactivity.
Bioactivity Comparison
Table 2: Reported Bioactivities of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
